Cas no 939-87-7 (Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel-)

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- structure
939-87-7 structure
Product Name:Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel-
N.o CAS:939-87-7
MF:C10H9ClO
MW:180.630861997604
CID:804537
PubChem ID:24848143
Update Time:2024-10-26

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- Propriedades químicas e físicas

Nomes e Identificadores

    • Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel-
    • (1R,2R)-2-phenylcyclopropane-1-carbonyl chloride
    • Trans-2-Phenyl-1-Cyclopropanecarbonyl Chloride
    • 2-phenylcyclopropanecarbonyl chloride
    • EINECS 213-365-8
    • trans-2-Phenylcyclopropane-1-carboxylic acid chloride
    • trans-2-Phenylcyclopropanecarbonyl chloride
    • trans-2-phenylcyclopropanecarboxylic acid chloride
    • Cyclopropanecarbonyl chloride, 2-phenyl-, trans- (8CI)
    • rel-(1R,2R)-2-Phenylcyclopropanecarbonyl chloride (ACI)
    • (±)-trans-2-Phenylcyclopropanecarboxylic acid chloride
    • NSC 80667
    • Cyclopropanecarbonyl chloride, 2-phenyl-, trans-
    • 37107-48-5
    • NSC80667
    • Cyclopropanecarbonyl chloride, 2-phenyl-, (1R,2R)-rel-
    • WLN: L3TJ AVG BR -E
    • trans-2-phenyl-1-cyclopropylcarbonyl chloride
    • trans-2-phenyl cyclopropan-1-carbonyl chloride
    • (+/-)-trans-2-phenylcyclopropanecarbonyl chloride
    • 2-Phenylcyclopropanecarbonyl chloride, trans-
    • trans-2-phenylcyclopropylcarbonyl chloride
    • Cyclopropanecarbonyl chloride, trans-
    • AKOS015913491
    • 2-Phenylcyclopropanecarbonyl chloride #
    • racemic trans-2-phenyl-cyclopropane carbonyl chloride
    • NSC-80667
    • trans-2-phenyl-cyclopropanecarbonyl chloride
    • trans-2-Phenyl-1-cyclopropanecarbonyl chloride, technical grade, 90%
    • trans-2-phenyl-cyclopropane carbonyl chloride
    • trans-2-Phenyl-1-cyclopropanecarbonylchloride
    • MFCD00001278
    • (1R,2R)-2-phenylcyclopropanecarbonyl chloride
    • DTXSID001246007
    • DB-008705
    • CYCLOPROPANECARBONYL CHLORIDE, 2-PHENYL-, (E)-
    • trans-2-phenylcyclopropane-1-carbonyl chloride
    • SCHEMBL452300
    • Cyclopropanecarbonyl chloride, (E)-
    • (1R,2R)-2-phenylcyclopropanecarbonylchloride
    • 939-87-7
    • MDL: MFCD00001278
    • Inchi: 1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1
    • Chave InChI: SODZBMGDYKEZJG-DTWKUNHWSA-N
    • SMILES: C([C@@H]1C[C@H]1C1C=CC=CC=1)(=O)Cl

Propriedades Computadas

  • Massa Exacta: 180.03400
  • Massa monoisotópica: 180.0341926g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 184
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 2.6
  • Superfície polar topológica: 17.1Ų

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.163 g/mL at 25 °C(lit.)
  • Ponto de ebulição: 108-110 °C/2 mmHg(lit.)
  • Ponto de Flash: 华氏:235.4 °F
    摄氏:113 °C
  • Índice de Refracção: n20/D 1.556(lit.)
  • PSA: 17.07000
  • LogP: 2.55550
  • Solubilidade: 未确定

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- Informações de segurança

  • Símbolo: GHS05
  • Palavra de Sinal:Danger
  • Declaração de perigo: H314
  • Declaração de Advertência: P280-P305+P351+P338-P310
  • Número de transporte de matérias perigosas:UN 3265 8/PG 2
  • WGK Alemanha:3
  • Código da categoria de perigo: 34
  • Instrução de Segurança: S26; S36/37/39; S45
  • RTECS:GZ0900000
  • Identificação dos materiais perigosos: C
  • Classe de Perigo:8
  • PackingGroup:III
  • Grupo de Embalagem:III
  • Frases de Risco:R34

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- Dados aduaneiros

  • CÓDIGO SH:2916399090
  • Dados aduaneiros:

    中国海关编码:

    2916399090

    概述:

    2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
134309-1G
Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel-
939-87-7 90%
1g
¥713.44 2023-12-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
134309-5G
Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel-
939-87-7 90%
5G
¥1986.4 2022-02-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01028-1g
Trans-2-phenylcyclopropanecarbonyl chloride
939-87-7 90%
1g
¥858.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01028-5g
Trans-2-phenylcyclopropanecarbonyl chloride
939-87-7 90%
5g
¥2858.0 2024-07-19
Alichem
A019115437-10g
Trans-2-phenylcyclopropanecarbonyl chloride
939-87-7 97%
10g
$517.00 2023-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-237170-1 g
trans-2-Phenyl-1-cyclopropanecarbonyl chloride,
939-87-7
1g
¥474.00 2023-07-11
abcr
AB540609-250mg
trans-2-Phenylcyclopropanecarbonyl chloride, 95%; .
939-87-7 95%
250mg
€82.30 2025-04-15
abcr
AB540609-500mg
trans-2-Phenylcyclopropanecarbonyl chloride, 95%; .
939-87-7 95%
500mg
€100.50 2025-04-15
abcr
AB540609-1g
trans-2-Phenylcyclopropanecarbonyl chloride, 95%; .
939-87-7 95%
1g
€118.70 2025-04-15
abcr
AB540609-5g
trans-2-Phenylcyclopropanecarbonyl chloride, 95%; .
939-87-7 95%
5g
€282.70 2025-04-15

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Thionyl chloride
Referência
Synthesis of asymmetric cyclopropyl acids and amines
Overberger, C. G.; Nishiyama, T., Journal of Polymer Science, 1981, 19(2), 311-30

Método de produção 2

Condições de reacção
1.1 Reagents: Thionyl chloride ;  3 h, reflux
Referência
Electrochemical Ring-Opening Dicarboxylation of Strained Carbon-Carbon Single Bonds with CO2: Facile Synthesis of Diacids and Derivatization into Polyesters
Liao, Li-Li; Wang, Zhe-Hao; Cao, Ke-Gong; Sun, Guo-Quan; Zhang, Wei; et al, Journal of the American Chemical Society, 2022, 144(5), 2062-2068

Método de produção 3

Condições de reacção
1.1 Reagents: Thionyl chloride ;  2 h, reflux; reflux → rt
Referência
Ni-Al Bimetallic Catalyzed Enantioselective Cycloaddition of Cyclopropyl Carboxamide with Alkyne
Liu, Qi-Sheng; Wang, De-Yin; Yang, Zhi-Jun; Luan, Yu-Xin; Yang, Jin-Fei; et al, Journal of the American Chemical Society, 2017, 139(50), 18150-18153

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Toluene ;  4 h, 0 °C
Referência
The synergistic effect of copper chromite spinel nanoparticles (CuCr2O4) and basic ionic liquid on the synthesis of cyclopropanecarboxylic acids
Ghasemi, Mohammad Hadi; Kowsari, Elaheh, Research on Chemical Intermediates, 2016, 42(12), 7963-7975

Método de produção 5

Condições de reacção
Referência
Preparation of amide compounds for treatment of central nervous system diseases and disorders
, United States, , ,

Método de produção 6

Condições de reacção
Referência
Synthesis of trans-2-phenylcyclopropylamine
, United States, , ,

Método de produção 7

Condições de reacção
Referência
Cyclopropanes and cyclobutanes. LXXI. Synthesis of 1-phenyl-2-vinylcyclopropanes using PO-olefination of acylcyclopropanes
Levina, R. Ya.; U Sein, Ii; Koz'min, A. S.; Lysenko, Zh. A.; Bolesov, I. G., Zhurnal Organicheskoi Khimii, 1977, 13(1), 63-9

Método de produção 8

Condições de reacção
Referência
Cyclopropanes and cyclobutanes. LXX. Stereoisomeric 1-phenyl-2-vinylcyclopropanes
Levina, R. Ya.; U Sein, Ii; Quang Dang Theu; Treshchova, E. G.; Surmina, L. S.; et al, Zhurnal Organicheskoi Khimii, 1977, 13(1), 60-3

Método de produção 9

Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; overnight, rt
Referência
Preparation of β-phenylalkanamide derivatives useful for treatment of central nervous system diseases and disorders
, United States, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  reflux
Referência
Manganese-catalysed divergent silylation of alkenes
Dong, Jie; Yuan, Xiang-Ai ; Yan, Zhongfei; Mu, Liying; Ma, Junyang; et al, Nature Chemistry, 2021, 13(2), 182-190

Método de produção 11

Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 2.5 - 4 h, rt
Referência
Modular Tuning of Electrophilic Reactivity of Iridium Nitrenoids for the Intermolecular Selective α-Amidation of β-Keto Esters
Lee, Minhan; Jung, Hoimin ; Kim, Dongwook ; Park, Jung-Woo ; Chang, Sukbok, Journal of the American Chemical Society, 2020, 142(28), 11999-12004

Método de produção 12

Condições de reacção
1.1 Reagents: Thionyl chloride ;  2 h, 60 °C
1.2 Reagents: Ammonia
Referência
Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof
, European Patent Organization, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt; 3 h, rt
Referência
Decarboxylative Borylation of mCPBA-Activated Aliphatic Acids
Wei, Dian; Liu, Tu-Ming; Zhou, Bo ; Han, Bing, Organic Letters, 2020, 22(1), 234-238

Método de produção 14

Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  1 - 5 h, rt
Referência
Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically Relevant Heterocycles
Sun, Alexandra C.; McClain, Edward J.; Beatty, Joel W.; Stephenson, Corey R. J., Organic Letters, 2018, 20(12), 3487-3490

Método de produção 15

Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; overnight, rt
Referência
Preparation of novel β-phenylalkanamide compounds advantageous in the treatment of central nervous system diseases and disorders
, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção
1.1 Reagents: Thionyl chloride ;  1 h, rt → reflux
Referência
Preparation of triazinoindole derivatives for use as cannabinoid-2-receptor agonists
, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; overnight, rt
Referência
Preparation of amide compounds for treatment of central nervous system diseases and disorders
, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção
Referência
Perhydroindan derivatives. 19. Opening of a cyclopropyl ketone that is part of an indanone system
House, Herbert O.; McDaniel, William C.; Sieloff, Ronald F.; Vanderveer, Don, Journal of Organic Chemistry, 1978, 43(22), 4316-23

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- Raw materials

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- Preparation Products

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:939-87-7)Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel-
Número da Ordem:A844779
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:04
Preço ($):493.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:939-87-7)Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel-
A844779
Pureza:99%
Quantidade:5g
Preço ($):493.0
E- mail